ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)-
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Overview
Description
ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)- is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)- typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in areas like cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thioxopyrimidines: These compounds have a sulfur atom in the pyrimidine ring and exhibit different reactivity and biological properties.
Uniqueness
ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N4O2S3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H14N4O2S3/c1-6-4-21-13(15-6)16-9(19)5-22-14-17-11(20)10-7(2)8(3)23-12(10)18-14/h4H,5H2,1-3H3,(H,15,16,19)(H,17,18,20) |
InChI Key |
SSLFSJSESOYTHY-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2 |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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